molecular formula C19H18N2O3 B160642 6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile CAS No. 10174-83-1

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile

Cat. No. B160642
CAS RN: 10174-83-1
M. Wt: 322.4 g/mol
InChI Key: ZSUZEIPCMWBNCP-UHFFFAOYSA-N
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Description

The compound “6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The isoquinoline ring is substituted with various functional groups including a phenylcarbonyl group, a nitrile group, and two methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroisoquinoline ring, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline ring, phenylcarbonyl group, nitrile group, and methoxy groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid, or the phenylcarbonyl group might participate in various carbonyl chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitrile and carbonyl groups might make it somewhat soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, the nitrile group can be toxic if ingested or inhaled, and the compound might also be irritating to the skin and eyes .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUZEIPCMWBNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile

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